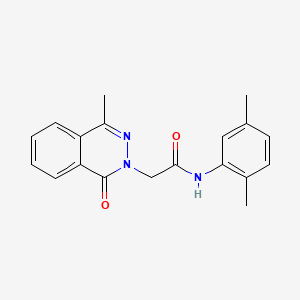![molecular formula C14H18FNO2 B5609802 1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-butanone](/img/structure/B5609802.png)
1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-butanone is a compound that likely shares properties and synthetic routes with other fluoro-substituted morpholine phenyl derivatives. These derivatives are of interest due to their structural complexity and potential biological activities. Compounds with similar frameworks have been synthesized through various methods, involving cyclization, amination, and fluorination reactions, and characterized by techniques such as IR, NMR, and X-ray crystallography.
Synthesis Analysis
The synthesis of compounds closely related to this compound involves multiple steps, including amination, cyclization in nonproton polar solvents, and acidification. For example, derivatives have been synthesized with high yields, indicating efficient synthetic routes and mild reaction conditions (Tan Bin, 2010).
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using IR and NMR spectroscopy, with some structures further elucidated by X-ray crystallography. For instance, compounds with a morpholine moiety and a fluoro-phenyl group have been crystallized and analyzed to reveal specific lattice parameters and molecular configurations, such as monoclinic systems with precise cell dimensions (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Fluoro-substituted morpholine phenyl derivatives undergo various chemical reactions, including site-selective electrophilic fluorination, which is essential for introducing fluorine atoms into the molecule. Such reactions are critical for modifying the chemical and physical properties of the compound, including its reactivity and interaction with biological targets (R. Banks et al., 1996).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statement H319, indicating that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, advising to rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
1-(3-fluoro-4-morpholin-4-ylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-2-3-14(17)11-4-5-13(12(15)10-11)16-6-8-18-9-7-16/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIGEGBMDXLMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[4-(1H-pyrazol-1-yl)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5609719.png)
![3-chloro-4-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5609721.png)
![8-[(5-acetyl-3-thienyl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5609726.png)
![methyl 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5609733.png)


![4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5609754.png)
![4-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5609765.png)
![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1H-indole](/img/structure/B5609769.png)
![6-chloro-5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5609782.png)
![5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5609786.png)
![(1S*,5R*)-3-[(5-acetyl-3-thienyl)acetyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609793.png)
![{2,6-dichloro-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5609798.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5609804.png)